(R)-N-Acetyl-5-fluoro-trp-ome (R)-N-Acetyl-5-fluoro-trp-ome
Brand Name: Vulcanchem
CAS No.: 114872-80-9
VCID: VC21318750
InChI: InChI=1S/C14H15FN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-4-3-10(15)6-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1
SMILES: CC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)OC
Molecular Formula: C14H15FN2O3
Molecular Weight: 278.28 g/mol

(R)-N-Acetyl-5-fluoro-trp-ome

CAS No.: 114872-80-9

Cat. No.: VC21318750

Molecular Formula: C14H15FN2O3

Molecular Weight: 278.28 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-Acetyl-5-fluoro-trp-ome - 114872-80-9

Specification

CAS No. 114872-80-9
Molecular Formula C14H15FN2O3
Molecular Weight 278.28 g/mol
IUPAC Name methyl (2R)-2-acetamido-3-(5-fluoro-1H-indol-3-yl)propanoate
Standard InChI InChI=1S/C14H15FN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-4-3-10(15)6-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1
Standard InChI Key RSYLOHPJSHEYDP-CYBMUJFWSA-N
Isomeric SMILES CC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)OC
SMILES CC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)OC
Canonical SMILES CC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator